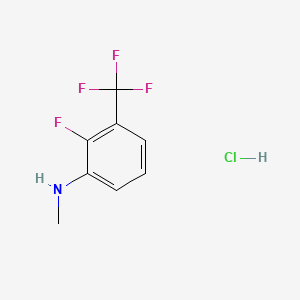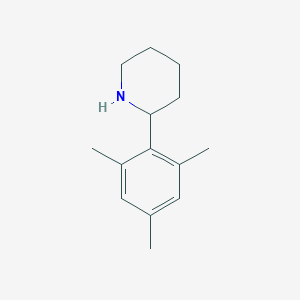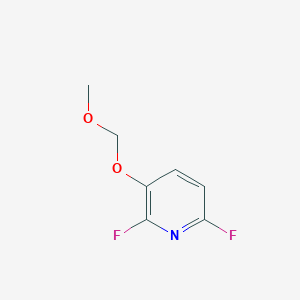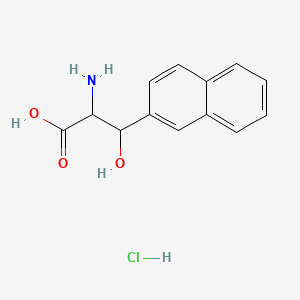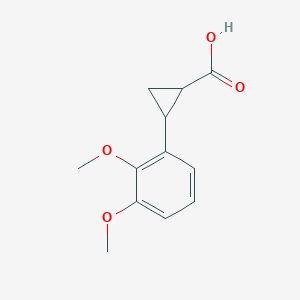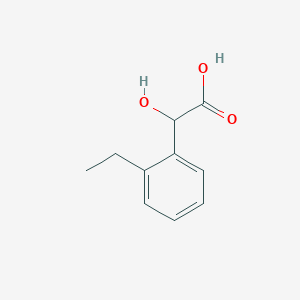
2-(2-Ethylphenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-ethylphenyl group, and the alpha carbon is substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with a suitable cyanide source, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-ethylbenzaldehyde in the presence of a suitable catalyst, followed by oxidation to introduce the hydroxyl group. This method offers the advantage of higher yields and reduced reaction times.
化学反応の分析
Types of Reactions
2-(2-Ethylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-ethylphenyl)glyoxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol, yielding 2-(2-ethylphenyl)-2-hydroxyethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 2-(2-Ethylphenyl)glyoxylic acid
Reduction: 2-(2-Ethylphenyl)-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
2-(2-Ethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-(2-Ethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-(2-Ethylphenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:
2-Phenyl-2-hydroxyacetic acid: Lacks the ethyl group, resulting in different steric and electronic properties.
2-(2-Methylphenyl)-2-hydroxyacetic acid: The methyl group provides different hydrophobic interactions compared to the ethyl group.
2-(2-Chlorophenyl)-2-hydroxyacetic acid: The chloro group introduces electron-withdrawing effects, altering the compound’s reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-(2-ethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-2-7-5-3-4-6-8(7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) |
InChIキー |
LMYCMJXOFZIDNN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


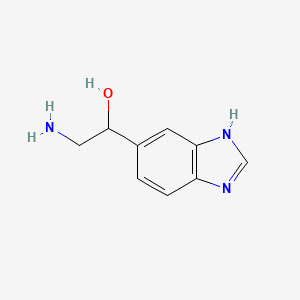
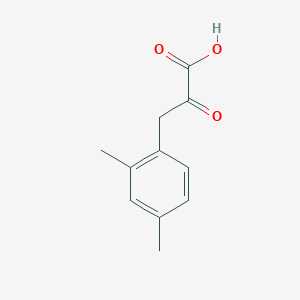
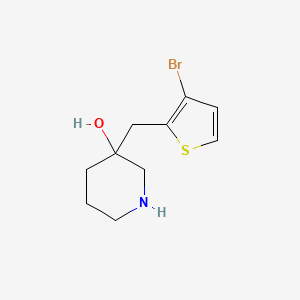
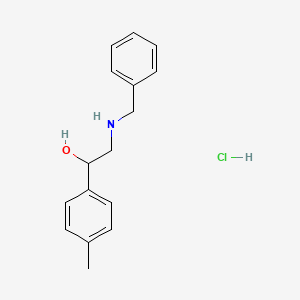
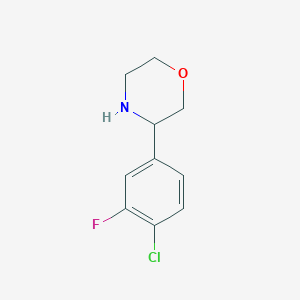
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)



